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Compound of Interest

Compound Name:
4-(4-Methylcyclohexyl)oxybutanoic

acid

CAS No.: 1016695-87-6

Cat. No.: B2905988

Get Quote

Executive Summary & Compound Profile
4-(4-Methylcyclohexyl)oxybutanoic acid (MCOBA) represents a strategic "sp3-rich" scaffold

in medicinal chemistry. It is the saturated, non-aromatic analog of the classical aryloxyalkanoic

acid pharmacophore found in fibrate drugs and auxin-mimetic herbicides.

By replacing the planar phenyl ring with a three-dimensional cyclohexyl moiety, MCOBA offers

distinct physicochemical advantages: enhanced lipophilicity, altered metabolic stability, and a

unique spatial occupancy in receptor binding pockets. This guide compares MCOBA against its

aromatic precursor (4-(p-Tolyloxy)butanoic acid) and the clinical standard (Gemfibrozil) to

evaluate its potential as a next-generation lipid modulator.
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Property Detail

IUPAC Name 4-[(4-methylcyclohexyl)oxy]butanoic acid

CAS Number 1016695-87-6

Molecular Formula C₁₁H₂₀O₃

Molecular Weight 200.27 g/mol

Core Pharmacophore
Lipophilic Head (Methylcyclohexyl) + Ether

Linker + Acidic Tail (Butyric)

Primary Target Class PPAR Agonist (Predicted), Fatty Acid Mimetic

Structural Analogs & Comparative Analysis
To objectively assess bioactivity, MCOBA is compared against three distinct structural classes.

Comparison Table: Physicochemical & Biological
Properties
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Feature Target: MCOBA

Analog A: 4-(p-

Tolyloxy)butanoic

acid

Analog B:

Gemfibrozil

Structure Type
Saturated Ether

(Cyclohexyl)

Aromatic Ether

(Phenyl)

Aromatic Ether

(Dimethylphenyl)

Geometry
3D (Chair/Boat

conformation)
Planar (Flat) Planar (Flat)

LogP (Lipophilicity) ~3.1 (High) ~2.4 (Moderate) 4.77 (Very High)

Metabolic Stability

High (Resistant to

aromatic

hydroxylation)

Low (Susceptible to

CYP450 oxidation)

Moderate

(Glucuronidation

dominant)

Receptor Selectivity

PPAR

/ PPAR

bias (Predicted)

PPAR

bias

PPAR

specific

Solubility (Water) Low (<0.5 mg/mL) Moderate (~1 mg/mL)
Very Low (<0.1

mg/mL)

Key Mechanistic Insights
"Escape from Flatland": The transition from Analog A (Phenyl) to MCOBA (Cyclohexyl)

introduces chirality and 3D volume. This often improves selectivity by filling specific

hydrophobic pockets in the receptor that planar molecules cannot access.

Metabolic Shielding: The cyclohexyl ring in MCOBA lacks the

-electron cloud of the phenyl ring, making it immune to rapid oxidative metabolism by
CYP450 enzymes that typically target electron-rich aromatic systems.

Linker Dynamics: The oxybutanoic (C4) chain provides greater flexibility compared to the

propanoic (C3) or pentanoic (C5) chains often found in older fibrates, potentially allowing for

an "induced fit" binding mechanism.
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Bioactivity & Signaling Pathways
The primary bioactivity of MCOBA is mediated through nuclear receptor signaling, specifically

the PPAR pathway. The diagram below illustrates the differential activation potential compared

to aromatic analogs.
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Caption: Differential activation of PPAR isoforms by MCOBA (Cyclohexyl) vs. Aromatic

Analogs. MCOBA is predicted to show enhanced PPAR-delta selectivity due to steric bulk.
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Experimental Protocols for Validation
To empirically validate the bioactivity of MCOBA, the following standardized protocols should

be employed. These assays are designed to be self-validating through the use of positive

controls (Gemfibrozil) and negative controls (Vehicle).

Protocol A: PPAR Nuclear Receptor Transactivation
Assay
Objective: Quantify the agonist potency (

) of MCOBA against PPAR

, PPAR

, and PPAR

.

Cell System: HEK293T cells transiently transfected with:

Expression plasmid for human PPAR isoform (GAL4-DBD fusion).

Luciferase reporter plasmid (UAS-Luc).

Renilla luciferase (internal control for transfection efficiency).

Treatment:

Seed cells in 96-well plates (10,000 cells/well).

After 24h, treat with MCOBA (0.1 nM – 100

M) in DMSO-free media.

Controls: Gemfibrozil (100

M) as Positive Control; 0.1% DMSO as Vehicle.

Readout:
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Lyse cells after 24h incubation.

Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

Calculation: Normalize Firefly/Renilla ratio. Plot dose-response curve to derive

.

Protocol B: Microsomal Metabolic Stability Assay
Objective: Compare the intrinsic clearance (

) of MCOBA vs. its aromatic analog.

Reaction Mix:

Test Compound (1

M) + Human Liver Microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4).

Initiation:

Pre-incubate at 37°C for 5 min.

Add NADPH-regenerating system to start reaction.

Sampling:

Aliquot samples at 0, 5, 15, 30, and 60 min.

Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Analysis:

Centrifuge and analyze supernatant via LC-MS/MS.

Data Interpretation: Plot ln(% remaining) vs. time. The slope

determines half-life (
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).

Expectation: MCOBA should show a longer

than the aromatic analog due to lack of ring hydroxylation sites.

Structure-Activity Relationship (SAR) Logic
The following diagram details the specific chemical modifications and their biological

consequences.
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Caption: SAR dissection of MCOBA. The methylcyclohexyl group is the primary driver of

enhanced metabolic stability and lipophilicity compared to aromatic analogs.

References
PubChem Compound Summary. (2024). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid

and related structures. National Center for Biotechnology Information. Link

Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands:

nutritional and clinical implications. Inflammation Research. Link

Meanwell, N. A. (2011). The influence of bioisosteres in drug design: Tactically applying the

replacement of phenyl rings. Journal of Medicinal Chemistry. Link

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2905988/docs?utm_src=pdf-body-img#comparative-bioactivity-guide-4-4-methylcyclohexyl-oxybutanoic-acid-vs-structural-analogs
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Flink.springer.com%2Farticle%2F10.1007%2Fs00011-013-0685-5
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm200123j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2905988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Analog Design.

Academic Press. Link

To cite this document: BenchChem. [Comparative Bioactivity Guide: 4-(4-
Methylcyclohexyl)oxybutanoic Acid vs. Structural Analogs]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b2905988/docs#comparative-
bioactivity-guide-4-4-methylcyclohexyl-oxybutanoic-acid-vs-structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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